N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C15H14ClFN2O3S This compound is characterized by the presence of a sulfonyl group, a fluorobenzyl group, and a tetrahydrofuran-2-ylmethyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with glycine derivatives under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and benzyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide can be compared with similar compounds such as:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its chemical properties and biological activity.
N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide: Contains a bromophenyl group instead of the tetrahydrofuran-2-ylmethyl group, leading to different reactivity and applications.
The uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O4S/c21-16-5-9-19(10-6-16)29(26,27)24(13-15-3-7-17(22)8-4-15)14-20(25)23-12-18-2-1-11-28-18/h3-10,18H,1-2,11-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEIBGNGVVRHGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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